molecular formula C22H14N4OS2 B5184760 N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide

N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide

Cat. No. B5184760
M. Wt: 414.5 g/mol
InChI Key: UMCMIMKYFLBDNK-UHFFFAOYSA-N
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Description

N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential as a cancer therapy.

Mechanism of Action

N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that are involved in cell proliferation and survival. This leads to a decrease in cancer cell growth and an increase in cancer cell death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). Additionally, it has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 in lab experiments is its potency and selectivity for the EGFR. This allows researchers to study the specific effects of EGFR inhibition on cancer cells. However, one limitation is that N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 is a small molecule and may not be suitable for in vivo studies.

Future Directions

There are a number of future directions for research on N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035. One area of interest is the development of new analogs that may have improved potency and selectivity for the EGFR. Additionally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a combination therapy with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a therapy for other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to EGFR signaling pathways.

Synthesis Methods

N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with 2-thiophenecarboxylic acid, followed by reduction with zinc and hydrochloric acid. The resulting intermediate is then reacted with 2-bromo-3-thiophenecarboxylic acid to yield N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035.

Scientific Research Applications

N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been widely studied for its potential as a cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4OS2/c27-22(24-15-4-1-9-23-13-15)14-7-8-16-17(12-14)26-21(19-6-3-11-29-19)20(25-16)18-5-2-10-28-18/h1-13H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCMIMKYFLBDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide

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